Desacetyl-alacepril

Sympathetic nervous system Norepinephrine overflow ACE inhibitor metabolites

Desacetyl-alacepril (also known as DU-1227 or deacetylalacepril, CAS 74259-08-8) is the primary deacetylated metabolite of the angiotensin-converting enzyme (ACE) inhibitor prodrug alacepril. With a molecular formula of C₁₈H₂₄N₂O₄S and a molecular weight of 364.46 g/mol, this sulfhydryl-containing dipeptide mimetic occupies a unique position in the alacepril metabolic cascade: it is generated from alacepril by a specific thiolesterase and subsequently converted to captopril, the terminal active ACE inhibitor.

Molecular Formula C18H24N2O4S
Molecular Weight 364.5 g/mol
CAS No. 74259-08-8
Cat. No. B13912788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesacetyl-alacepril
CAS74259-08-8
Molecular FormulaC18H24N2O4S
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCC(CS)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C18H24N2O4S/c1-12(11-25)17(22)20-9-5-8-15(20)16(21)19-14(18(23)24)10-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,25H,5,8-11H2,1H3,(H,19,21)(H,23,24)/t12-,14+,15+/m1/s1
InChIKeyGICPPYOSOHKZPY-SNPRPXQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desacetyl-alacepril (CAS 74259-08-8): The Active Intermediate Metabolite of Alacepril for ACE Inhibitor and Sympatho-Inhibitory Research


Desacetyl-alacepril (also known as DU-1227 or deacetylalacepril, CAS 74259-08-8) is the primary deacetylated metabolite of the angiotensin-converting enzyme (ACE) inhibitor prodrug alacepril. With a molecular formula of C₁₈H₂₄N₂O₄S and a molecular weight of 364.46 g/mol, this sulfhydryl-containing dipeptide mimetic occupies a unique position in the alacepril metabolic cascade: it is generated from alacepril by a specific thiolesterase and subsequently converted to captopril, the terminal active ACE inhibitor [1]. Unlike captopril, desacetyl-alacepril possesses intrinsic sympatho-inhibitory activity that is independent of ACE inhibition, making it a mechanistically distinct entity rather than a mere transient intermediate [2]. It is primarily utilized as a reference standard and investigational tool in preclinical ACE inhibitor metabolism studies, sympathetic nervous system pharmacology, and pharmacokinetic profiling of alacepril-based therapeutics [3].

Active metabolite reference standard for alacepril metabolic pathway studies
Investigational tool for sympatho-inhibitory mechanism research independent of ACE inhibition
Bioanalytical metabolite profiling in human plasma research matrices

Why Captopril or Alacepril Alone Cannot Substitute for Desacetyl-alacepril (CAS 74259-08-8) in Mechanistic and Metabolic Studies


Substituting desacetyl-alacepril with alacepril or captopril in experimental protocols introduces critical interpretive confounds because the three compounds occupy functionally distinct positions in the alacepril metabolic cascade. Alacepril itself has negligible in vitro ACE inhibitory activity and requires sequential enzymatic deacetylation to desacetyl-alacepril followed by conversion to captopril to exert ACE inhibition [1]. Captopril, while a potent direct ACE inhibitor (IC₅₀ ≈ 23 nM for rabbit lung ACE), lacks the sympatho-inhibitory activity that desacetyl-alacepril exhibits independently of ACE inhibition: in isolated perfused mesenteric preparations from spontaneously hypertensive rats, DU-1227 attenuated norepinephrine overflow whereas captopril, at identical concentrations, did not [2]. Furthermore, desacetyl-alacepril is the only alacepril-specific intermediate detectable in human plasma after alacepril administration; it is absent after captopril dosing, making it an essential analyte for pharmacokinetic discrimination between alacepril and captopril therapy [3]. Generic substitution therefore sacrifices both mechanistic specificity and analytical traceability.

Mechanism Captopril lacks the reported sympatho-inhibitory activity of desacetyl-alacepril; pathway response endpoints may not transfer.
Metabolic identity Only desacetyl-alacepril appears in human plasma after alacepril dosing; alacepril or captopril alone cannot serve as a specific plasma intermediate biomarker.
Kinase/kinin profile Desacetyl-alacepril does not potentiate bradykinin, unlike captopril; kinin-mediated endpoint context may differ significantly.

Desacetyl-alacepril (CAS 74259-08-8): Head-to-Head Quantitative Differentiation Evidence for Informed Compound Selection


Direct Sympatho-Inhibitory Activity Independent of ACE Inhibition: DU-1227 Attenuates Norepinephrine Overflow Whereas Captopril Does Not

In isolated perfused mesenteric preparations from spontaneously hypertensive rats (SHR), DU-1227 (desacetyl-alacepril) at concentrations of 10⁻⁶ to 10⁻⁵ mol/L dose-dependently attenuated both the perfusion pressure increase and the norepinephrine (NE) overflow induced by electrical stimulation of periarterial sympathetic nerves at 15 Hz. Critically, captopril at identical concentrations (10⁻⁶–10⁻⁵ mol/L) caused a similar but lesser attenuation of perfusion pressure yet did not inhibit the increase in NE overflow [1]. The sympatho-inhibitory effect was demonstrated to be intrinsic to DU-1227 itself; no captopril was detected in either the perfusate or the tissues perfused with DU-1227, confirming that the effect is not mediated through conversion to captopril [1]. DU-1227 has been explicitly characterized as having 'little activity to inhibit ACE,' establishing that this sympatho-inhibitory action represents a pharmacologically distinct mechanism from ACE inhibition [1].

Sympatho-inhibitory contrast
Head-to-head
DU-1227 (10⁻⁶–10⁻⁵ mol/L) dose-dependently attenuated norepinephrine overflow in SHR mesenteric preparations; captopril at identical concentrations did not.
Supports mechanistic studies dissociating sympatho-inhibition from ACE inhibition
No captopril detected in perfusate or tissue after DU-1227 perfusion; n not specified
Sympathetic nervous system Norepinephrine overflow ACE inhibitor metabolites

Superior Inhibition of Norepinephrine-Induced Vasoconstriction: DU-1227 vs. Alacepril and Captopril in Isolated Rat Arteries

In a comparative in vitro study using isolated rat thoracic aorta and mesenteric artery preparations, DU-1227 (desacetyl-alacepril) at 3 × 10⁻⁴ mol/L inhibited the norepinephrine (NA)-induced contractile response more strongly than both alacepril and captopril tested at the identical concentration [1]. Alacepril and captopril at 3 × 10⁻⁴ mol/L attenuated the NA-induced contractile response only slightly, whereas DU-1227 produced a markedly greater inhibition in both the main artery and the peripheral vascular bed [1]. This finding establishes that desacetyl-alacepril possesses vasomotor modulatory activity that exceeds that of its parent prodrug and its downstream metabolite at equimolar concentrations in these vascular preparations.

NA vasoconstriction inhibition
Head-to-head
At 3×10⁻⁴ mol/L, DU-1227 inhibited norepinephrine-induced contraction in rat aorta and mesenteric artery more strongly than alacepril or captopril.
Reported stronger vasomodulatory activity vs. comparators at equimolar concentration
Exact percentage inhibition values not available from abstract
Vascular pharmacology Norepinephrine antagonism ACE inhibitor metabolites

Absence of Bradykinin Potentiation: A Key Pharmacological Distinction Between DU-1227 and Captopril in Isolated Guinea-Pig Ileum

In isolated guinea-pig ileum preparations, captopril potentiated the contractions induced by bradykinin, a hallmark effect of sulfhydryl-containing ACE inhibitors mediated by kininase II inhibition. In contrast, both alacepril and DU-1227 (desacetyl-alacepril) were without effect on bradykinin-induced contractions in the same assay system [1]. This differential pharmacology further confirms that DU-1227 does not act as a direct ACE inhibitor in this tissue and possesses a pharmacological profile distinct from captopril with respect to kinin potentiation.

Bradykinin response
Head-to-head
DU-1227 had no effect on bradykinin-induced contractions in guinea-pig ileum, whereas captopril potentiated them.
Absence of kinin potentiation distinguishes DU-1227 from captopril in isolated tissue assays
Class-specific differentiation for ACE inhibitor metabolite profiling
Bradykinin pharmacology ACE inhibitor selectivity Isolated tissue assays

Unique Enzymatic Activation Pathway: Sialic Acid 9-O-Acetylesterase Specifically Catalyzes Alacepril Conversion to Desacetyl-alacepril

The conversion of alacepril to desacetyl-alacepril is catalyzed by a specific thiolesterase purified from rat liver cytosol, which was identified as sialic acid 9-O-acetylesterase. This heterodimeric enzyme (29 and 36 kDa subunits) hydrolyzes the thiolester bond in alacepril to yield desacetyl-alacepril [1]. Critically, this enzyme does not hydrolyze other ACE inhibitor prodrugs or drugs with ester-type or amide-type linkages, including benazepril, dilazep, and aniracetam, demonstrating substrate specificity for the alacepril thiolester linkage [1]. Furthermore, in vitro incubation studies with tissue homogenates revealed that alacepril is converted to captopril via desacetyl-alacepril in liver, kidney, and intestine homogenates, but only deacetylation (without further conversion to captopril) occurs in lung homogenate and plasma, establishing tissue-specific processing of this intermediate [2].

Enzymatic activation
Class-level
Sialic acid 9-O-acetylesterase (heterodimer 29+36 kDa) specifically converts alacepril to desacetyl-alacepril; other ACE inhibitor prodrugs are not substrates.
Supports thiolesterase substrate specificity research and tissue-specific activation studies
Inhibition by α-naphthyl acetate; tissue-dependent conversion profile
Prodrug metabolism Thiolesterase enzymology ACE inhibitor activation

Human Pharmacokinetic Differentiation: DU-1227 as a Specific Plasma Intermediate of Alacepril Absent After Captopril Administration

In a crossover-design clinical study involving eight healthy adult male volunteers, a single oral dose of alacepril (100 mg) or captopril (50 mg) was administered postprandially, and plasma and urinary pharmacokinetics were compared. DU-1227 (desacetyl-alacepril) was detected in human plasma after alacepril administration but was entirely absent after captopril administration, establishing it as an alacepril-specific intermediate biomarker [1]. Only a trace amount (0.1%) of total DU-1227 was detected in urine after alacepril dosing [1]. While maximum plasma ACE inhibition exceeded 90% for both alacepril and captopril, the time to maximum inhibition was substantially slower for alacepril (4 hours) compared with captopril, consistent with the rate-limiting intermediate metabolism through desacetyl-alacepril contributing to the prolonged pharmacodynamic duration of alacepril [1].

Human plasma differentiation
Head-to-head
DU-1227 detected in plasma after 100 mg alacepril p.o., absent after 50 mg captopril p.o.; urinary DU-1227 0.1% of total vs. 0% for captopril.
Reported alacepril-specific intermediate biomarker for human plasma metabolite profiling
Crossover study in 8 healthy volunteers; time to max ACE inhibition 4 h for alacepril
Clinical pharmacokinetics Metabolite profiling ACE inhibitor bioanalysis

Sulfhydryl-Dependent Free Radical Scavenging: Desacetyl-alacepril and Captopril vs. Lisinopril in ESR-Based Assays

Using electron spin resonance (ESR) spectroscopy, the free radical scavenging properties of alacepril, its metabolites desacetylalacepril and captopril, and the non-sulfhydryl ACE inhibitor lisinopril were compared in vitro. Both desacetylalacepril and captopril demonstrated superoxide and hydroxyl radical scavenging activities, whereas lisinopril, which lacks a sulfhydryl group, 'hardly scavenged' either the superoxide or the hydroxyl radicals [1]. None of the alacepril-derived compounds scavenged nitric oxide; however, lisinopril showed slight nitric oxide scavenging activity [1]. These findings demonstrate that the antioxidant activity of desacetyl-alacepril is conferred by its free sulfhydryl moiety and is shared with captopril but not with non-sulfhydryl ACE inhibitors such as lisinopril.

Radical scavenging
Cross-study
Desacetylalacepril and captopril scavenged superoxide and hydroxyl radicals in ESR assays; lisinopril (non-SH) showed minimal activity.
Sulfhydryl-dependent radical scavenging property; class distinction from non-SH ACE inhibitors
Specific rate constants not available; qualitative ESR signal comparison
Oxidative stress Free radical scavenging Sulfhydryl-containing ACE inhibitors

Desacetyl-alacepril (CAS 74259-08-8): Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Preclinical Hypertension Research Requiring Dissociation of ACE Inhibition from Sympatho-Inhibitory Mechanisms

Desacetyl-alacepril is the only compound in the alacepril-captopril metabolic axis that simultaneously exhibits direct sympatho-inhibitory activity (attenuation of norepinephrine overflow) while possessing negligible ACE inhibitory activity [1]. This unique profile makes it indispensable for experiments designed to isolate sympathetically-mediated antihypertensive mechanisms from those attributable to reduced angiotensin II formation. In isolated perfused mesenteric preparations from SHR, DU-1227 at 10⁻⁶ to 10⁻⁵ mol/L attenuates both perfusion pressure and norepinephrine overflow, whereas captopril at identical concentrations attenuates only perfusion pressure without affecting NE overflow [1]. Researchers investigating the relative contributions of ACE inhibition versus peripheral sympathetic suppression to the overall antihypertensive efficacy of alacepril should use desacetyl-alacepril as the probe compound for the sympatho-inhibitory component, with captopril serving as the comparator for pure ACE inhibition.

Bioanalytical Method Development for Alacepril-Specific Pharmacokinetic Monitoring in Clinical and Forensic Settings

Desacetyl-alacepril serves as the only plasma biomarker that can unequivocally distinguish alacepril administration from captopril administration in human subjects [2]. In a crossover clinical study, DU-1227 was detected in plasma exclusively after alacepril (100 mg) dosing and was entirely absent after captopril (50 mg) dosing, with only 0.1% of total DU-1227 excreted in urine [2]. For clinical pharmacology laboratories developing LC-MS/MS or HPLC-UV methods for therapeutic drug monitoring of alacepril, desacetyl-alacepril reference standard is essential for: (a) constructing calibration curves for plasma quantification, (b) establishing the limit of detection for the alacepril-specific intermediate, and (c) validating methods capable of discriminating alacepril from captopril exposure in pharmacokinetic studies, bioequivalence trials, or forensic toxicology cases.

Enzymology Research on Sialic Acid 9-O-Acetylesterase and Thiolesterase-Mediated Prodrug Activation

Desacetyl-alacepril is the direct reaction product of the sialic acid 9-O-acetylesterase-catalyzed hydrolysis of alacepril, a reaction that is not shared by any other ACE inhibitor prodrug such as benazepril, dilazep, or aniracetam [3]. The purified enzyme is a heterodimer of 29 and 36 kDa subunits, and its alacepril thiolesterase activity is competitively inhibited by α-naphthyl acetate [3]. For academic and industrial laboratories studying thiolesterase enzymology, prodrug activation mechanisms, or structure-activity relationships of esterase substrates, desacetyl-alacepril is required as: (a) the authentic product standard for HPLC-based enzyme activity assays, (b) the reference material for confirming enzyme purification yields via product quantification, and (c) a substrate-specificity probe to distinguish sialic acid 9-O-acetylesterase activity from generic carboxylesterase activity in tissue preparations.

Vascular Pharmacology Studies of Norepinephrine Antagonism Independent of the Renin-Angiotensin System

In isolated rat thoracic aorta and mesenteric artery preparations, desacetyl-alacepril at 3 × 10⁻⁴ mol/L inhibited norepinephrine-induced contractile responses more strongly than either alacepril or captopril at the identical concentration [4]. Combined with the finding that DU-1227 does not potentiate bradykinin-induced contractions—a hallmark effect of captopril mediated by kininase II inhibition [1]—desacetyl-alacepril offers a clean pharmacological tool for studying peripheral vascular norepinephrine antagonism without the confounding variables of ACE inhibition or bradykinin accumulation. Vascular biologists and pharmacologists conducting isolated vessel myography, wire myography, or perfusion pressure studies can use desacetyl-alacepril to probe the direct vascular effects of sulfhydryl-containing ACE inhibitor metabolites on α-adrenergic receptor-mediated vasoconstriction, independent of angiotensin II modulation.

Application
Selection Property
Validation Focus
Sympatho-inhibitory mechanism studies
Reported sympatho-inhibitory activity independent of ACE inhibition
Norepinephrine overflow endpoints in isolated tissue models
Alacepril-specific metabolite profiling in human plasma research
Unique plasma intermediate absent after captopril administration
LC-MS/MS method specificity for DU-1227 in research matrices
Thiolesterase substrate specificity research
Specific product of sialic acid 9-O-acetylesterase
Enzyme activity assay product standard and inhibition profiling
Vascular norepinephrine antagonism research
Reported stronger inhibition of NA-induced contraction vs. comparators
Isolated vessel myography without bradykinin potentiation confounding
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